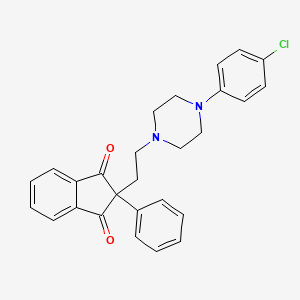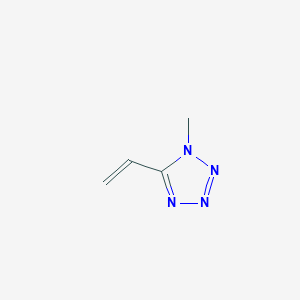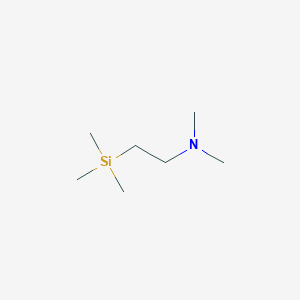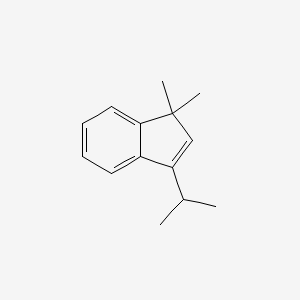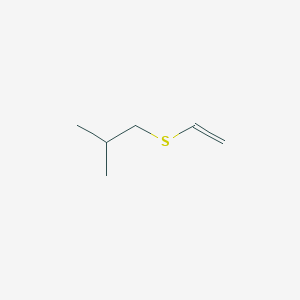
Isobutyl vinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl vinyl sulfide is an organic compound with the molecular formula C₆H₁₂S It is a vinyl sulfide derivative, characterized by the presence of a vinyl group (CH₂=CH-) attached to a sulfur atom, which is further bonded to an isobutyl group (CH₃-CH₂-CH(CH₃)-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of isobutyl thiol with acetylene in the presence of a base. Another method includes the addition of isobutyl thiol to acetylene under catalytic conditions. These reactions typically require controlled temperatures and pressures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl vinyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutyl thiol.
Substitution: Various substituted vinyl sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl vinyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its reactive vinyl group.
Wirkmechanismus
The mechanism of action of isobutyl vinyl sulfide involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. Additionally, the sulfur atom can form bonds with metals, making it useful in catalysis. The compound’s reactivity is largely due to the presence of the vinyl group, which can participate in a variety of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl sulfide: Similar structure but lacks the isobutyl group.
Isobutyl thiol: Contains the isobutyl group but lacks the vinyl group.
Vinyl sulfone: Contains a sulfone group instead of a sulfide group.
Uniqueness
Isobutyl vinyl sulfide is unique due to the combination of the vinyl and isobutyl groups, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
24345-81-1 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
1-ethenylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C6H12S/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
CANYKRZRPKHWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


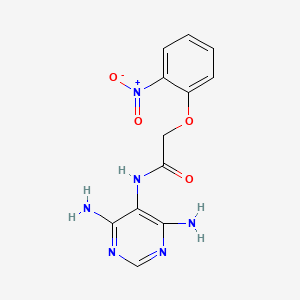
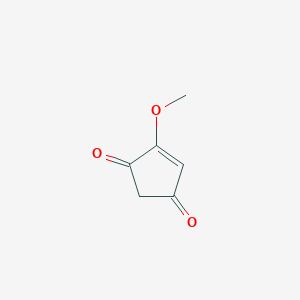
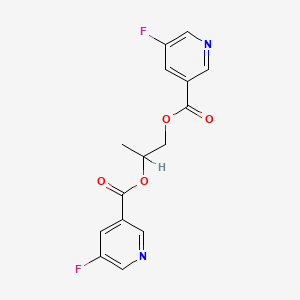
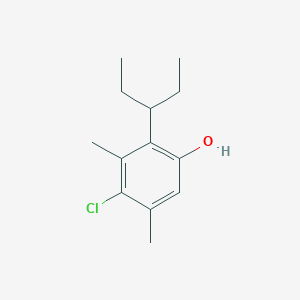
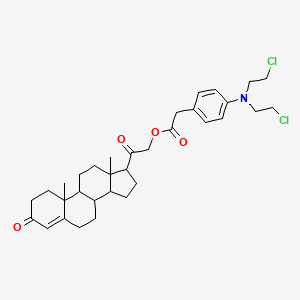
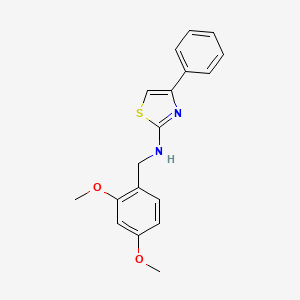
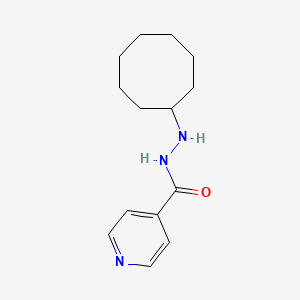
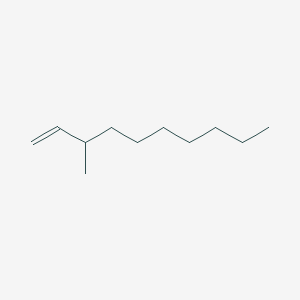
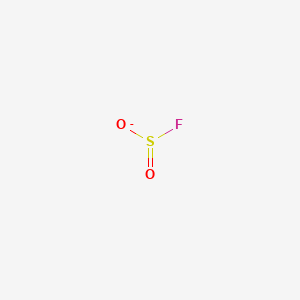
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
